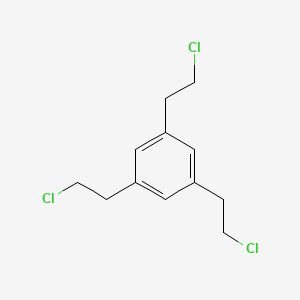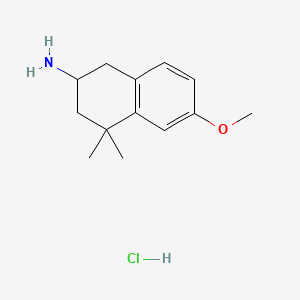
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride is a chemical compound that belongs to the class of naphthylamines It is characterized by its tetrahydronaphthalene structure with methoxy and dimethyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives.
Hydrogenation: The naphthalene derivative undergoes hydrogenation in the presence of a catalyst such as palladium on carbon to form the tetrahydronaphthalene structure.
Amination: The amine group is introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors.
Continuous Flow Methoxylation: Employing continuous flow reactors for efficient methoxylation.
Automated Amination: Utilizing automated systems for the amination step.
Crystallization: The hydrochloride salt is crystallized from the reaction mixture and purified through recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield tetrahydronaphthalene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthylamine derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to exert its biological effects.
Signal Transduction: Affecting signal transduction pathways to influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Similar structure but lacks the dimethyl and amine groups.
1,2,3,4-Tetrahydronaphthalene: Lacks the methoxy, dimethyl, and amine groups.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the dimethyl and amine groups.
Uniqueness
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
23204-07-1 |
|---|---|
Formule moléculaire |
C13H20ClNO |
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
6-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)8-10(14)6-9-4-5-11(15-3)7-12(9)13;/h4-5,7,10H,6,8,14H2,1-3H3;1H |
Clé InChI |
GCIGLHHFNHXLJP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC2=C1C=C(C=C2)OC)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)


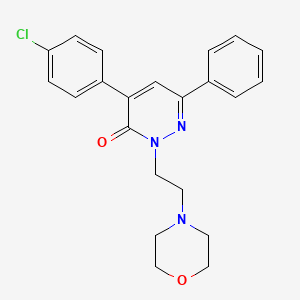
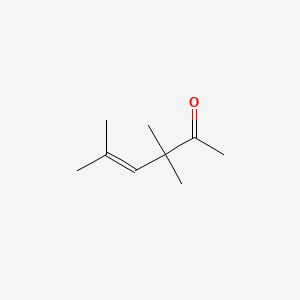
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
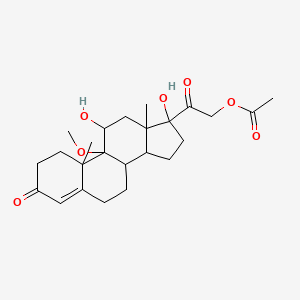


![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
